molecular formula C7H4BrF3INO B1597822 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline CAS No. 845866-77-5

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline

Cat. No.: B1597822
CAS No.: 845866-77-5
M. Wt: 381.92 g/mol
InChI Key: DOYOILBYIVLGGL-UHFFFAOYSA-N
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Description

Contextualization within the Research Landscape of Polyhalogenated Anilines and Trifluoromethoxy-Substituted Arenes

The scientific interest in 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline is best understood by examining the importance of its constituent chemical classes. Polyhalogenated anilines are a cornerstone of synthetic chemistry, serving as versatile intermediates. Aryl halides are critically important synthetic building blocks for a variety of powerful carbon-carbon bond-forming reactions, including cross-coupling chemistries and Grignard reactions. nih.gov The synthesis of anilines is traditionally achieved through the nitration of an aromatic ring followed by reduction. youtube.com However, the direct halogenation of electron-rich aromatic systems like aniline (B41778) can be challenging, often leading to issues with regioselectivity and stoichiometry, which necessitates the development of specialized synthetic methods. nih.gov

Concurrently, the trifluoromethoxy (-OCF3) group has garnered immense attention in medicinal chemistry, agrochemicals, and materials science. researchgate.net Often considered a bioisostere of the trifluoromethyl (-CF3) group, the -OCF3 moiety imparts unique properties to a molecule, including high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a compound's biological activity and pharmacokinetic profile. nih.gov The development of efficient methods for introducing the trifluoromethoxy group into diverse molecules is an area of active research. researchgate.net Therefore, a molecule that combines a polyhalogenated aniline framework with a trifluoromethoxy substituent is situated at the intersection of two highly relevant and dynamic areas of chemical research.

Strategic Significance as a Multifunctional Building Block in Advanced Organic Synthesis Research

In organic chemistry, a "building block" is a molecule with functional groups that can be used for the modular assembly of more complex structures. alfa-chemistry.com The strategic value of this compound lies in its status as a multifunctional building block, offering multiple, orthogonally reactive sites for sequential chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds is particularly significant. The C-I bond is typically more reactive than the C-Br bond in common transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama, and Sonogashira couplings). This allows for selective functionalization at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction.

This capacity for programmed, site-selective modification enables the rapid generation of molecular diversity from a single, advanced intermediate. Furthermore, the aniline's amino group can be readily modified or used as a directing group. It can also be converted into a diazonium salt, which is a gateway to a wide array of other functional groups. wikipedia.org This versatility makes the compound an ideal substrate for creating libraries of complex molecules, a strategy central to modern drug discovery, including platforms like DNA-Encoded Library (DEL) technology. acs.orgnih.gov

Overview of Academic Research Trajectories for Complex Aryl Scaffolds and Chemical Diversity Generation

The synthesis of complex and highly substituted aryl scaffolds is a major focus of academic and industrial research. chemrxiv.orgrsc.org These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com Current research trajectories aim to develop more efficient, selective, and sustainable methods for constructing these molecules. A key objective is the ability to rapidly access a wide range of structurally diverse analogues for biological screening and structure-activity relationship (SAR) studies. nih.gov

Compounds like this compound are instrumental in this pursuit. They serve as pre-functionalized platforms that streamline the synthesis of complex targets by reducing the number of synthetic steps required to build the core structure. By providing multiple handles for diversification, such building blocks allow researchers to explore chemical space more effectively. The ongoing development of novel synthetic methodologies, such as multicomponent reactions and advanced catalytic systems, further enhances the utility of such versatile intermediates, enabling the construction of intricate molecular architectures that would be difficult to access through traditional linear syntheses. rsc.orgacs.org

Properties

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOILBYIVLGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375593
Record name 2-bromo-6-iodo-4-(trifluoromethoxy)aniline
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Molecular Weight

381.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-77-5
Record name 2-Bromo-6-iodo-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Aryl Core

A retrosynthetic analysis of 2-bromo-6-iodo-4-(trifluoromethoxy)aniline reveals several key disconnections. The primary strategic considerations involve the sequence and methodology for introducing the three distinct substituents—amino, trifluoromethoxy, and the two different halogens—onto the aromatic core. The reactivity and directing effects of each group must be carefully managed to achieve the desired regiochemistry.

The creation of vicinal dihalogenated aromatic systems, especially with two different halogens, is a common challenge in organic synthesis. acs.org Achieving site-selectivity is paramount. In polyhalogenated arenes where the halogen atoms are identical, selective functionalization can be difficult due to similar electronic properties and bond dissociation energies of the carbon-halogen bonds. nih.gov Therefore, synthetic strategies often rely on subtle differences in steric environments or the electronic nature of the positions to which the halogens are attached. nih.gov

Catalytic enantioselective dihalogenation has emerged as a powerful method for creating chiral organohalogens, although it is more commonly applied to olefins. acs.orgnih.gov For aromatic systems, directed ortho-metalation followed by sequential quenching with different electrophilic halogen sources (e.g., N-bromosuccinimide and N-iodosuccinimide) is a cornerstone strategy. The choice of the directing group is critical for controlling the position of metalation and subsequent halogenation. Alternatively, transition-metal-catalyzed cross-coupling reactions on polyhalogenated arenes can offer site-selective functionalization, exploiting the differential reactivity of C-X bonds (e.g., C-I vs. C-Br). nih.gov

The trifluoromethoxy (-OCF₃) group is increasingly important in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.comnih.gov Its strong electron-withdrawing nature and unique steric profile significantly influence a molecule's properties. mdpi.comnih.gov However, the direct and regioselective introduction of the -OCF₃ group remains a synthetic challenge. researchgate.net

Methodologies for forming the Ar-OCF₃ bond can be categorized into several approaches:

Nucleophilic Trifluoromethoxylation: These methods use reagents that deliver an "⁻OCF₃" anion, often under harsh conditions. nih.gov

Electrophilic Trifluoromethoxylation: Reagents that deliver an "⁺OCF₃" equivalent can react with aryl nucleophiles, such as phenols or aryl organometallics.

Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled radical-based approaches for forming C-OCF₃ bonds under milder conditions. nih.gov

For a pre-existing aniline (B41778) scaffold, direct trifluoromethoxylation is challenging. A more common retrosynthetic disconnection leads to a phenol (B47542) precursor, which can be converted to the aryl trifluoromethyl ether. Alternatively, starting with a trifluoromethoxy-substituted arene, such as 4-(trifluoromethoxy)aniline (B150132), is a highly effective strategy. nih.gov The trifluoromethoxy group itself can direct further substitutions; for instance, metalation of N-protected 4-(trifluoromethoxy)aniline can occur selectively at the positions adjacent to the oxygen or nitrogen atoms, depending on the protecting group and base used. nih.gov

The introduction of an amino group onto an aryl ring is a fundamental transformation, with transition-metal-catalyzed amination being a dominant method. nih.gov The Buchwald-Hartwig amination, which utilizes palladium catalysts, is a powerful tool for forming C-N bonds from aryl halides or pseudohalides (like triflates and sulfamates) and an amine source. nih.govnih.gov Nickel-catalyzed aminations have also proven effective, particularly for aryl sulfamates, which are attractive as they can be derived from phenols and can act as directing groups before the coupling reaction. nih.govbohrium.com

Key amination strategies include:

Palladium-Catalyzed Amination: A broad range of palladium catalysts with specialized phosphine (B1218219) ligands can couple aryl bromides and chlorides with various amines, including ammonia (B1221849) equivalents, primary anilines, and secondary amines. nih.govresearchgate.netorganic-chemistry.org

Nickel-Catalyzed Amination: These systems are effective for less reactive electrophiles like aryl sulfamates and can be advantageous in multistep syntheses. nih.gov

Copper-Mediated Amination: Historically important, Ullmann-type couplings are still used, though they often require higher temperatures than palladium-catalyzed systems.

A retrosynthetic approach for this compound might disconnect the C-N bond, leading to a 1,3-dibromo-5-iodo-2-(trifluoromethoxy)benzene precursor and an ammonia equivalent.

Conventional and Established Synthetic Routes

Based on the retrosynthetic analysis, both linear and convergent synthetic plans can be devised to construct this compound.

A linear synthesis typically involves the sequential introduction of functional groups onto a starting material. A logical and common starting point for the target molecule is 4-(trifluoromethoxy)aniline. chemicalbook.com This approach leverages a commercially available building block where two of the required functional groups (amino and trifluoromethoxy) are already in the correct relative positions. The subsequent challenge is the regioselective introduction of bromine and iodine at the C2 and C6 positions.

A plausible linear sequence is detailed below:

Table 1: Proposed Linear Synthesis of this compound

StepReactionDescriptionKey Reagents & ConditionsRelevant Findings
1ProtectionProtection of the aniline's amino group.(Boc)₂O, base (e.g., Et₃N) or Ac₂O.The choice of protecting group is crucial as it influences the regioselectivity of subsequent metalation and halogenation steps. nih.gov
2Ortho-BrominationDirected electrophilic bromination at the C2 position.N-Bromosuccinimide (NBS).The protected amino group and the trifluoromethoxy group activate the ortho positions for electrophilic substitution.
3Ortho-IodinationDirected ortho-lithiation followed by iodination at the C6 position.1. Strong base (e.g., t-BuLi or s-BuLi). 2. Iodine (I₂).Metalation of N-Boc-4-(trifluoromethoxy)aniline with t-BuLi occurs at the 2-position, while N,N-bis(trimethylsilyl) protection directs metalation to the 3-position. nih.gov Careful selection is needed to target the C6 position after C2 is blocked.
4DeprotectionRemoval of the amino protecting group.Acid (e.g., TFA, HCl) for Boc group; or base (e.g., NaOH) for acetyl group.Standard deprotection yields the final aniline product.

An alternative to step-wise halogenation involves the simultaneous di-bromination of 4-(trifluoromethoxy)aniline to yield 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), a known intermediate for pesticides. google.comgoogle.com A subsequent halogen exchange reaction (bromo to iodo) would be required, which can be challenging to perform selectively.

For this compound, a convergent approach might involve the coupling of two advanced intermediates. For example:

Strategy A: Aryne Cycloaddition: A highly functionalized aryne precursor, such as a 2,3-dihalo-5-(trifluoromethoxy)phenyl triflate, could be generated in situ and trapped with an appropriate nucleophile in a [4+2] cycloaddition, though this is a complex and less common route for simple anilines.

Strategy B: Coupling of Pre-functionalized Rings: A more practical convergent route could involve the synthesis of a 1,2,3-trisubstituted benzene (B151609) ring that is later animated. For instance, a 3,5-dihalo-4-hydroxybenzonitrile could be synthesized. The phenol would be converted to the trifluoromethoxy ether, the nitrile reduced to an aminomethyl group, and then further transformations would yield the aniline. While convergent, this route can be lengthy for each fragment.

The development of gold-catalyzed cascade reactions for synthesizing substituted quinolines from anilines and alkynes showcases modern convergent thinking, where multiple bonds are formed in a single operation. nih.gov Similarly, three-component reactions can rapidly assemble substituted anilines from acyclic precursors. rsc.org While not directly applicable to the specific substitution pattern of the target compound, these methodologies illustrate the power of convergent strategies in modern organic synthesis. A hypothetical convergent route could involve a palladium-catalyzed coupling of a dihalogenated arylboronic acid with an aminating agent, followed by the introduction of the trifluoromethoxy group, but this would still face challenges in controlling regioselectivity.

Regioselective Halogenation Techniques for Bromination and Iodination of Anilines

The introduction of bromine and iodine onto an aniline ring with high regioselectivity is a formidable challenge due to the strong activating nature of the amino group, which can lead to multiple halogenations and mixtures of isomers. vapourtec.com The synthesis of this compound necessitates precise control to install the halogen atoms ortho to the amine.

The starting material for such a synthesis is typically 4-(trifluoromethoxy)aniline. The ortho, ortho'-positions relative to the strongly activating amino group are electronically favored for electrophilic substitution. However, controlling the reaction to achieve first a mono-halogenation and then a second, different halogenation at the remaining ortho position requires careful selection of reagents and conditions.

Bromination: Copper-catalyzed oxidative bromination presents a practical method for the regioselective bromination of anilines. nih.govbldpharm.com For instance, treating anilines with sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) allows for controlled monobromination. bldpharm.comgoogle.com The conditions are generally mild and offer good functional group tolerance. bldpharm.com

A patented aqueous-phase method for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)aniline utilizes bromine and hydrogen peroxide. google.com This process is noteworthy for its high yield (97.5-99.1%) and purity (98.4-99.4%), with the added benefit that the hydrogen peroxide can oxidize the byproduct hydrogen bromide back to bromine, improving atom economy. google.com A similar approach uses a metal bromide, such as sodium bromide, with hydrogen peroxide under ammonium (B1175870) molybdate (B1676688) catalysis, also achieving high yields (95%) and purity (99.6%). mdpi.com While these methods produce the dibromo- derivative, the underlying principles of controlled electrophilic addition are relevant. To achieve a bromo-iodo substitution pattern, a sequential halogenation is required.

Iodination: Selective iodination can be achieved using various reagents. Silver salts, such as silver sulfate (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in combination with molecular iodine (I₂), have been used for the regioselective iodination of substituted aromatic compounds, including anilines. researchgate.net For anilines, these methods often show a high preference for para-iodination, but ortho-iodination can be achieved, particularly if the para position is blocked, as in the case of 4-(trifluoromethoxy)aniline. researchgate.net

The synthesis of the target molecule would likely proceed sequentially. First, either bromination or iodination of 4-(trifluoromethoxy)aniline would be performed. Given the relative reactivity, iodination might be conducted first, followed by bromination of the resulting 2-iodo-4-(trifluoromethoxy)aniline. The combined electron-donating effect of the amino group and the deactivating, ortho-directing nature of the iodo group would then guide the incoming bromine to the vacant ortho position.

Table 1: Selected Reagents for Regioselective Halogenation of Anilines

Halogen Reagent System Catalyst Key Features Citations
Bromine NaBr / Na₂S₂O₈ CuSO₄·5H₂O Practical, mild conditions, good regioselectivity. nih.govbldpharm.comgoogle.com
Bromine Br₂ / H₂O₂ None High yield, aqueous phase, improved atom economy. google.com
Bromine NaBr / H₂O₂ Ammonium Molybdate High yield and purity, avoids elemental bromine. mdpi.com
Iodine I₂ / Silver Salts (e.g., Ag₂SO₄) None Access to valuable iodoarenes; regioselectivity is substrate-dependent. researchgate.net
Halogen N-Halosuccinimides (NBS, NIS) None / PEG-400 Mechanochemical (grinding) method, fast, catalyst-free. chemrxiv.org

Trifluoromethoxylation Methods and Reagents for Aryl Systems

The trifluoromethoxy (OCF₃) group is a highly sought-after substituent in drug discovery due to its high lipophilicity, metabolic stability, and unique electronic properties. mit.edu Its introduction onto an aromatic ring, however, is not trivial.

Historically, methods involved harsh conditions, such as the fluorination of chlorothionoformate or fluoroformate intermediates with reagents like antimony trifluoride or sulfur tetrafluoride, which are not compatible with many functional groups. acs.org More modern approaches have focused on the development of reagents and catalytic systems that operate under milder conditions.

Silver-Mediated Trifluoromethoxylation: A significant advancement involves the silver-mediated cross-coupling of trifluoromethoxide with aryl nucleophiles like aryl stannanes and arylboronic acids. acs.orgnoelresearchgroup.com This method allows for the formation of a Caryl–OCF₃ bond under conditions that tolerate a variety of functional groups. noelresearchgroup.com However, a notable limitation is the significantly lower yield observed with substrates containing basic nitrogen functional groups, such as anilines and pyridines, which complicates the direct trifluoromethoxylation of aniline derivatives. acs.orgnoelresearchgroup.com

Reagents for OCF₃ Introduction: A variety of reagents have been developed for trifluoromethoxylation. These can be broadly categorized:

Starting from Phenols: Methods like the decarboxylative fluorination of aryloxydifluoroacetic acids using silver fluoride (B91410) (AgF₂) offer a route from phenols to aryl trifluoromethyl ethers. mit.edu

Electrophilic Reagents: Electrophilic trifluoromethylating agents, such as the Togni and Umemoto reagents, can be used for the trifluoromethylation of hydroxyl groups, although this is a different transformation than direct trifluoromethoxylation. mit.edu

Nucleophilic Trifluoromethoxylation: The development of stable and deliverable sources of the "CF₃O⁻" anion is an active area of research. A unified flow chemistry approach has been developed to generate trifluoromethyl-heteroatom anions (including CF₃O⁻) in situ for reaction with electrophiles, offering a more sustainable route that avoids PFAS-based reagents. mit.edu

For a substrate like this compound, the OCF₃ group is typically installed early in the synthetic sequence. The synthesis would likely start from a precursor that already contains the trifluoromethoxy group, such as 4-(trifluoromethoxy)phenol, which can be converted to 4-(trifluoromethoxy)aniline.

Advanced and Emerging Synthetic Approaches

Catalytic Strategies for C-X (X=Br, I) Bond Formation and Functionalization

Transition metal catalysis provides powerful tools for the formation of carbon-halogen (C-X) bonds with high efficiency and selectivity.

Copper-Catalyzed Halogenation: As mentioned previously, copper catalysis is highly effective for the C-H bromination of anilines. nih.govbldpharm.com The proposed mechanism often involves the copper catalyst facilitating the oxidation of the bromide source. These methods are attractive due to the low cost and low toxicity of copper compared to other transition metals. bldpharm.com Research has also explored copper-mediated C-H chlorination and bromination of various aromatic systems. rsc.org

Palladium-Catalyzed Functionalization: While direct C-H halogenation is one aspect, the functionalization of the resulting aryl halides is a critical subsequent step. The bromine and iodine atoms in this compound serve as versatile handles for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C alkyne coupling) are standard methods for elaborating such structures. The differential reactivity of the C-I versus the C-Br bond can also be exploited for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of the target molecule.

Directed Ortho-Metalation and Directed C-H Activation/Halogenation Studies

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). researchgate.netrsc.org The DMG, which typically contains a heteroatom with a lone pair, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. researchgate.net This intermediate can then be trapped with an electrophile, such as a halogen source.

For trifluoromethoxy-substituted anilines, the interplay between the amino group and the trifluoromethoxy group is crucial. A key study demonstrated that the choice of protecting group on the aniline nitrogen dictates the site of metalation. digitellinc.com

An N-tert-butoxycarbonyl (N-Boc) group on 4-(trifluoromethoxy)aniline directs lithiation to the 2-position, ortho to the protected amino group.

In contrast, using two trimethylsilyl (TMS) groups on the nitrogen directs deprotonation to the 3-position, ortho to the trifluoromethoxy group. digitellinc.com

This tunable regioselectivity is highly valuable. To synthesize this compound, one could envision a strategy starting with N-Boc-4-(trifluoromethoxy)aniline. A first DoM step followed by quenching with an iodine electrophile (e.g., I₂) would yield N-Boc-2-iodo-4-(trifluoromethoxy)aniline. A second DoM sequence on the remaining ortho position, followed by quenching with a bromine electrophile (e.g., CBr₄), could then install the bromine atom, although steric hindrance might pose a challenge.

Directed C-H Activation: This related strategy uses a transition metal catalyst that is guided by a directing group to selectively functionalize a C-H bond. nih.gov For example, palladium catalysts have been used for the ortho-selective trifluoromethylthiolation of arenes bearing various directing groups. nih.gov Similarly, copper-catalyzed C-H trifluoromethylation of anilines can be achieved using a removable picolinamide (B142947) directing group. These methods represent an increasingly important alternative to classical electrophilic substitution.

Table 2: Directing Group Effect on Metalation of 4-(trifluoromethoxy)aniline

N-Protecting Group Lithiation Position Subsequent Product Type (after E⁺ trap) Citation
-CO₂tBu (Boc) C-2 (ortho to -NHBoc) 2-substituted-4-(trifluoromethoxy)aniline digitellinc.com
-Si(CH₃)₃ (x2) C-3 (ortho to -OCF₃) 3-substituted-4-(trifluoromethoxy)aniline digitellinc.com

Photoredox Catalysis and Electrocatalysis in Aryl Functionalization

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach is highly relevant to the functionalization of anilines.

Aryl Halogenation: Organic dyes, such as erythrosine B, can catalyze the electrophilic bromination of arenes and heteroarenes using N-bromosuccinimide (NBS). The photocatalyst is believed to activate the NBS, increasing the electrophilicity of the bromine atom and accelerating the reaction while avoiding unwanted side reactions. Similar photocatalytic methods have been developed for the iodination of electron-rich aromatics using iodine and an oxidant.

Aryl Trifluoromethylation: The direct trifluoromethylation of free anilines has been achieved using visible light to induce a radical reaction with the Togni reagent. This provides a direct route to valuable trifluoromethylated anilines under room temperature conditions.

Electrocatalysis: Electrochemical methods offer another sustainable approach to aryl functionalization by using electrical current to drive redox reactions. Anodic oxidation, for instance, has been used for the regioselective homocoupling of aryl-pyridines, mediated by a palladium catalyst and iodine. While direct electrochemical synthesis of the target molecule is not explicitly documented, the principles of using electrochemistry to generate reactive halogen species or to mediate coupling reactions represent a promising area for future development.

Flow Chemistry Applications for Scalable Synthesis and Process Optimization

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for process optimization, safety, and scalability. bldpharm.com The enhanced heat and mass transfer, precise control over reaction parameters, and ability to handle hazardous reagents in situ make it particularly well-suited for the synthesis of complex pharmaceutical intermediates. acs.org

Applications in Halogenation and Fluoroalkylation:

Halogenation: Aniline-catalyzed halogenation has been successfully scaled up using flow chemistry. chemrxiv.org The ability to precisely control stoichiometry and residence time in a flow reactor can be critical for preventing over-halogenation of activated substrates like anilines.

Trifluoromethoxylation/Trifluoromethylation: Flow chemistry is particularly advantageous for reactions involving gases or unstable intermediates. Light-driven trifluoromethoxylation of ketones has been shown to be much faster in flow (2-minute residence time) compared to batch (1 hour). noelresearchgroup.com Photochemical trifluoromethylation reactions have also been scaled up significantly using flow reactors, which overcome the light penetration issues inherent in large batch reactors. nih.gov Furthermore, modular flow platforms have been designed for the generation and use of unstable trifluoromethyl anions from sources like fluoroform gas, enabling safer and more efficient synthesis. mit.edudigitellinc.com

For the multi-step synthesis of this compound, a telescoped flow process could be envisioned. This would involve sequential reactor modules for each step—iodination, bromination, and any potential functionalization—with in-line purification or separation to remove byproducts before the stream enters the next reactor. Such an approach could enhance yield, reduce waste, and provide a safer, more scalable manufacturing route.

Biocatalytic Transformations for Environmentally Benign Synthesis of Anilines

In recent years, the chemical industry has increasingly embraced biocatalysis to develop more sustainable and environmentally friendly manufacturing processes. nih.govacs.org The synthesis of anilines, fundamental building blocks for countless complex molecules, is a prime area for such innovation. Traditional methods for producing anilines often rely on the reduction of nitroaromatics using precious-metal catalysts (e.g., palladium or platinum) under high pressure and temperature, processes that are energy-intensive and generate hazardous waste. acs.org

Biocatalytic approaches offer a compelling green alternative. One prominent method involves the use of nitroreductase (NR) enzymes for the reduction of aromatic nitro compounds. nih.gov Researchers have successfully employed a nitroreductase, NR-55, in a continuous packed-bed reactor system to facilitate this transformation at room temperature and atmospheric pressure within an aqueous buffer. nih.gov This enzymatic process demonstrates high chemoselectivity, a critical advantage when working with functionalized molecules; for instance, it can selectively reduce a nitro group without affecting labile halogen substituents that are susceptible to hydrogenolysis in traditional catalytic hydrogenations. acs.org

Key features of this biocatalytic method include:

Enzyme Immobilization: The nitroreductase and its cofactor-regenerating enzyme (e.g., glucose dehydrogenase) can be immobilized on a resin, which permits extended reuse and simplifies downstream processing by keeping the protein out of the final product stream. nih.gov

Continuous Flow Systems: Integrating the biocatalytic reduction into a flow chemistry setup allows for continuous production and extraction, enhancing efficiency. nih.govacs.org

Sustainability: This method significantly reduces reliance on precious metals, lowers energy consumption, and substitutes harsh organic solvents with aqueous solutions, aligning with the principles of green chemistry. acs.org

Another biocatalytic pathway for aniline synthesis proceeds through oxidative amination. The proposed mechanism for this transformation involves an initial imine condensation followed by two successive enzymatic desaturation steps to form the aromatic amine. researchgate.net These enzymatic platforms represent a shift away from conventional chemical synthesis, providing highly selective and sustainable routes to valuable aniline derivatives. nih.govacs.orgresearchgate.net

Detailed Mechanistic Investigations of Key Synthetic Steps

The construction of a polysubstituted molecule like this compound requires precise control over each synthetic transformation. A thorough understanding of the reaction mechanisms for the key halogenation and amination steps is crucial for controlling selectivity and optimizing reaction outcomes.

The synthesis of the target molecule involves the introduction of bromine and iodine onto a 4-(trifluoromethoxy)aniline scaffold. This process is an example of electrophilic aromatic substitution, a reaction class heavily influenced by the nature of the substituents already present on the aromatic ring.

Halogenation: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the benzene ring. libretexts.org This high reactivity can make controlled monohalogenation challenging, often leading to the formation of di- or even tri-halogenated products. libretexts.orgchemistrysteps.com The reaction does not typically require a strong Lewis acid catalyst, which is often necessary for the halogenation of less activated rings, because the aniline ring itself is sufficiently electron-rich. chemistrysteps.commasterorganicchemistry.com

To moderate this high reactivity and prevent over-halogenation, the amino group can be temporarily converted into an amide (e.g., an acetanilide). libretexts.orgchemistrysteps.com The acetyl group withdraws electron density from the nitrogen, making its lone pair less available for donation into the ring. While the amide is still an ortho-, para-director and an activator, its influence is significantly attenuated, allowing for more controlled substitutions. chemistrysteps.com

The mechanism for aniline-catalyzed halogenation using N-halosuccinimides (NXS) has been investigated in detail using computational methods. researchgate.net These studies revealed a novel pathway where the aniline catalyst and the resulting imine intermediate act as efficient shuttles for the halonium ion (X⁺) and protons, respectively. The process is initiated by the protonation of an imine intermediate, which facilitates the transfer of the electrophilic halogen to the aromatic substrate. researchgate.net

Amination: While the target molecule is an aniline derivative, understanding amination pathways is fundamental. One established route to anilines is the reduction of the corresponding nitroarene. Another synthetic strategy involves the reaction of cyclohexanones with a nitrogen source like ammonium acetate. A proposed mechanism for this transformation involves the initial formation of an imine from the cyclohexanone (B45756) and ammonia, followed by two palladium-catalyzed hydrogen transfer steps to yield the final aniline. bohrium.com More recent methods have also explored catalyst-free approaches, such as the synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

The substitution pattern of this compound—with halogens at C2 and C6, and the trifluoromethoxy group at C4—is a direct consequence of the directing effects of the substituents on the aniline ring.

Directing Effects: The synthesis likely starts from 4-(trifluoromethoxy)aniline. In this precursor, both the amino group (-NH₂) at C1 and the trifluoromethoxy group (-OCF₃) at C4 are ortho-, para-directors.

The -NH₂ group is a very strong activating group, significantly increasing the electron density at the positions ortho (C2, C6) and para (C4) to it.

Regioselectivity: Since the para position relative to the powerful -NH₂ group is already occupied by the -OCF₃ group, incoming electrophiles (Br⁺ and I⁺) are directed to the ortho positions (C2 and C6). The strong activation provided by the amino group makes these sites highly nucleophilic and thus the most favorable for electrophilic attack. The presence of two different halogens suggests a sequential halogenation process where the regiochemistry is strictly governed by these electronic factors.

Chemoselectivity: In molecules with multiple reactive sites, achieving chemoselectivity is critical. For instance, in a study on the functionalization of mefenamic acid, which contains two distinct aromatic rings, complete chemo-control was observed, demonstrating that selective reactions are possible even in complex substrates. rsc.org For the synthesis of the title compound, controlling the stoichiometry and reaction conditions would be essential to ensure the introduction of one bromine and one iodine atom, rather than two of the same halogen.

Optimizing the synthesis of a polysubstituted aromatic compound requires a detailed understanding of the reaction kinetics. Kinetic studies and reaction profiling are employed to monitor the concentrations of reactants, intermediates, and products over time. This data is used to determine reaction rates, identify rate-determining steps, and build a comprehensive picture of the reaction pathway.

The goal of such studies is to find the optimal set of conditions—including temperature, pressure, catalyst loading, and reactant concentrations—that maximizes the yield of the desired product while minimizing the formation of impurities and byproducts. For example, in the synthesis of 3-selenylindoles, researchers optimized the reaction by systematically varying the amounts of the oxidant and the selenium source, as well as the reaction temperature, to achieve the highest possible yield. nih.gov

A hypothetical optimization table for the bromination step of a 4-(trifluoromethoxy)aniline derivative might look as follows:

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of 2-Bromo Product (%)
1N-Bromosuccinimide (1.1 eq)CH₂Cl₂0275
2N-Bromosuccinimide (1.1 eq)CH₂Cl₂25188
3N-Bromosuccinimide (1.1 eq)Acetonitrile25192
4N-Bromosuccinimide (1.0 eq)Acetonitrile25185 (with starting material)
5Br₂ (1.1 eq)Acetic Acid250.560 (with dibromo byproduct)

This systematic approach allows chemists to fine-tune reaction parameters to achieve high efficiency and purity, which is particularly important in multi-step syntheses.

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most favorable mechanistic routes.

For reactions involving substituted anilines, computational studies have provided profound insights:

Mechanism Elucidation: DFT calculations have been used to investigate the mechanism of aniline-catalyzed halogenation, proposing a novel pathway that proceeds through imine intermediates. researchgate.net By mapping the potential energy surface, these studies can identify the lowest energy path and validate or challenge previously assumed mechanisms.

Predicting Reactivity: Computational models can predict how substituents will affect a molecule's reactivity. For example, studies have used calculated physicochemical properties, such as the partial atomic charge on the amine nitrogen, to successfully predict the metabolic fate of various substituted anilines. tandfonline.com

Understanding Selectivity: The role of solvents and additives in controlling reaction selectivity can be effectively modeled. In-depth studies combining NMR and computational analysis have revealed how solvents like hexafluoroisopropanol (HFIP) can form a hydrogen-bonding network with reactants like anilines, altering their reactivity and leading to exquisite selectivity that would not otherwise be achieved. rsc.org

Reaction Pathway Design: Beyond analysis, computational tools, including machine-learning algorithms and deep neural networks, are being developed to predict retrosynthetic pathways and design new synthetic routes from the ground up. nih.gov

The table below summarizes the application of various computational methods in understanding aniline chemistry.

Computational MethodApplication in Aniline Synthesis/ReactionKey Insights ProvidedReference
Density Functional Theory (DFT)Modeling halogenation reaction pathwaysElucidation of a novel imine-mediated mechanism for electrophilic halogenation. researchgate.net
DFT / Polarizable Continuum Model (PCM)Investigating reactions of electron-deficient anilinesCalculation of Gibbs activation energies to identify the most plausible reaction mechanism, including solvent effects. acs.org
Chemometric AnalysisPredicting aniline metabolismCorrelation of calculated electronic descriptors (e.g., partial atomic charges) with metabolic outcomes. tandfonline.com
NMR and Computational ModelingUnderstanding solvent effects on reactivityRevealed a hydrogen-bonding network between solvent, aniline, and reagent as key to controlling selectivity. rsc.org

These computational approaches provide a powerful complement to experimental work, enabling a deeper, more predictive understanding of the chemical principles that govern the synthesis of complex molecules like this compound.

Reactivity, Derivatization, and Complex Functionalization of 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. For 2-bromo-6-iodo-4-(trifluoromethoxy)aniline, these reactions can be selectively performed at either the C-I or C-Br bond, depending on the reaction conditions and the catalyst system employed.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the reaction can be tuned to selectively occur at the more reactive C-I bond. nih.govrsc.org This allows for the introduction of an aryl, vinyl, or alkyl group at the 2-position. The remaining bromine at the 6-position can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions or with a different catalyst system to introduce a second, different substituent.

Selective Coupling at the Iodine Position: By using mild reaction conditions, such as lower temperatures and specific palladium catalysts, the Suzuki-Miyaura coupling can be directed exclusively to the C-I bond.

Stepwise Di-functionalization: The initial product, a 2-substituted-6-bromo-4-(trifluoromethoxy)aniline, can be isolated and then used in a subsequent coupling reaction at the C-Br bond.

Catalyst SystemCoupling PartnerReaction ConditionsProduct
Pd(PPh₃)₄, K₂CO₃Arylboronic acidToluene/H₂O, 80°C2-Aryl-6-bromo-4-(trifluoromethoxy)aniline
PdCl₂(dppf), Cs₂CO₃Alkylboronic acidDioxane, 100°C2-Alkyl-6-bromo-4-(trifluoromethoxy)aniline

This table represents typical conditions for selective Suzuki-Miyaura coupling reactions.

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene, again catalyzed by a palladium complex. nih.gov Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Heck reaction on this compound is expected to favor the C-I bond under controlled conditions. This allows for the synthesis of 2-alkenyl-6-bromo-4-(trifluoromethoxy)aniline derivatives. The choice of phosphine (B1218219) ligand and base can be critical in controlling the selectivity and efficiency of the reaction.

Catalyst SystemAlkeneBaseProduct
Pd(OAc)₂, P(o-tol)₃StyreneEt₃N2-(2-Phenylethenyl)-6-bromo-4-(trifluoromethoxy)aniline
PdCl₂(PCy₃)₂Methyl acrylateNaOAcMethyl 3-(2-amino-3-bromo-5-(trifluoromethoxy)phenyl)acrylate

This table illustrates representative conditions for selective Heck reactions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.org The higher reactivity of the C-I bond in this compound makes it the preferred site for Sonogashira coupling under standard conditions. libretexts.org This selective alkynylation at the 2-position yields 2-alkynyl-6-bromo-4-(trifluoromethoxy)anilines, which are valuable intermediates for further synthesis.

Catalyst SystemAlkyneBaseProduct
Pd(PPh₃)₄, CuIPhenylacetyleneEt₃N2-(Phenylethynyl)-6-bromo-4-(trifluoromethoxy)aniline
PdCl₂(dppf), CuITrimethylsilylacetylenei-Pr₂NEt2-((Trimethylsilyl)ethynyl)-6-bromo-4-(trifluoromethoxy)aniline

This table provides examples of typical conditions for selective Sonogashira coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.org This reaction is particularly useful for synthesizing complex anilines and other nitrogen-containing heterocycles. With this compound, selective amination can be achieved at the C-I bond. The choice of a suitable phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.govorganic-chemistry.org

Catalyst SystemAmineBaseProduct
Pd₂(dba)₃, XPhosMorpholineNaOtBu4-(2-Amino-3-bromo-5-(trifluoromethoxy)phenyl)morpholine
Pd(OAc)₂, BINAPAniline (B41778)Cs₂CO₃N-(2-Amino-3-bromo-5-(trifluoromethoxy)phenyl)aniline

This table outlines representative conditions for selective Buchwald-Hartwig amination.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, while the Stille coupling utilizes an organotin reagent. Both are powerful palladium-catalyzed C-C bond-forming reactions. The established reactivity trend of C-I > C-Br holds for these reactions as well, allowing for selective functionalization at the 2-position of this compound.

Negishi Coupling: Can be used to introduce alkyl, aryl, and vinyl groups. Organozinc reagents are often prepared in situ.

Stille Coupling: Tolerates a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.

The Ullmann reaction is a copper-catalyzed coupling of aryl halides, typically used to form biaryl ethers (Ullmann condensation) or symmetrical biaryls (Ullmann coupling). While palladium catalysis is more common for selective cross-couplings, copper-based systems can also be employed. The mechanism of Ullmann-type reactions often involves a copper(I) active species and can proceed via an oxidative addition-reductive elimination cycle, similar to palladium-catalyzed reactions. The selectivity in Ullmann couplings on dihalogenated substrates can be less predictable than with palladium catalysts and may require careful optimization of reaction conditions.

Electrophilic Aromatic Substitution Reactions of the Trifluoromethoxy-Substituted Aryl Ring

The phenyl ring of this compound is highly substituted, which significantly influences the feasibility and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents are crucial in determining the position of any incoming electrophile. The amino (–NH2) group is a powerful activating ortho-, para-director. However, in this molecule, both ortho positions (C2 and C6) are blocked by bromine and iodine atoms, and the para position is occupied by the trifluoromethoxy group. The trifluoromethoxy group is a deactivating, meta-directing group, while the halogen atoms (Br and I) are deactivating yet ortho-, para-directing. The cumulative effect of these groups makes further substitution on the aromatic ring challenging.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. For highly substituted anilines like the target compound, these reactions are subject to considerable steric hindrance and complex electronic influences. The amino group is so strongly activating that electrophilic substitution on aniline can be difficult to control, often leading to polysubstitution. libretexts.org For instance, the reaction of aniline with bromine results in the 2,4,6-tribrominated product. libretexts.org

In the case of this compound, the positions ortho to the powerful amino director are already occupied. The positions meta to the amino group (and ortho/para to the halogens) are C3 and C5, which are also meta to the deactivating trifluoromethoxy group. Introducing an electron-withdrawing group, such as a nitro group, onto an already electron-poor scaffold can enhance the reactivity of other functionalities on the ring. beilstein-journals.org For example, the nitration of 1,2-dichloro-4-trifluoromethoxybenzene, followed by reduction, is a viable route to producing substituted trifluoromethoxyanilines. google.com

Given the substitution pattern, direct nitration or sulfonation would likely be difficult and may require harsh conditions, potentially leading to degradation or unexpected rearrangements. The introduction of a nitro group is often achieved before the final aniline is formed, as seen in the synthesis of related compounds where nitration precedes ammonification or reduction steps. google.comgoogle.com

Table 1: Predicted Regioselectivity of EAS on Related Halogenated Anilines This table is predictive for this compound based on known principles and related reactions.

Reaction Reagents Probable Position of Substitution Rationale
Nitration HNO₃/H₂SO₄ C3 or C5 Substitution is directed meta to the –OCF₃ group and ortho/para to the halogens, but is sterically hindered and electronically disfavored by the deactivating groups. Reaction may not proceed readily.
Sulfonation Fuming H₂SO₄ C3 or C5 Similar to nitration, the reaction is challenging due to steric hindrance and the deactivating nature of the substituents.

Direct Friedel-Crafts acylation and alkylation reactions on anilines are generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. libretexts.orgle.ac.uk However, modern synthetic methods have enabled the C–H functionalization of anilines under various catalytic conditions. researchgate.netnih.gov

Para-selective C-H alkylation of anilines has been achieved using catalysts like H₂O·B(C₆F₅)₃, which are tolerant of the amino group. le.ac.uk For this compound, the para position is blocked, precluding this specific transformation. Ortho-C-H functionalization often relies on a directing group attached to the nitrogen atom. researchgate.netnih.gov Given that the ortho positions are already substituted with halogens, such reactions would not be applicable for introducing new groups at these sites but could be relevant for modifying the existing halogen substituents via different mechanisms.

The alkylation of aniline derivatives can also be achieved with alkenes in the presence of transition metal or Brønsted acid catalysts. le.ac.uk The success of such a reaction on the target molecule would depend on finding a catalytic system that can overcome the steric bulk and deactivation of the ring.

Transformations Involving the Amino Group (–NH₂)researchgate.netgoogle.com

The primary amino group is a versatile functional handle for a wide array of chemical transformations, including acylation, diazotization, and condensation reactions.

The nucleophilic amino group readily reacts with acylating agents to form amides and sulfonamides. These reactions are typically straightforward and can be used to protect the amino group or to introduce new functionalities. Derivatization is a common strategy to enhance the detectability of amines in analytical methods like HPLC.

Amidation: Reaction with an acid chloride or anhydride (B1165640) (e.g., acetyl chloride, acetic anhydride) in the presence of a base yields the corresponding N-acyl derivative.

Sulfonamidation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) provides the sulfonamide.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates affords ureas and thioureas, respectively. For example, related fluorinated anilines have been converted into urea derivatives. nih.gov Similarly, a thiourea has been synthesized from (4-bromo-2-cyano-6-iodophenyl)aniline. synhet.com

Table 2: Derivatization Reactions of the Amino Group

Reaction Type Reagent Example Product Type General Conditions
Amidation Acetyl Chloride N-Acetyl-2-bromo-6-iodo-4-(trifluoromethoxy)aniline Aprotic solvent, with or without a non-nucleophilic base.
Sulfonamidation p-Toluenesulfonyl Chloride N-(p-Tolylsulfonyl)-2-bromo-6-iodo-4-(trifluoromethoxy)aniline Pyridine (B92270) or aqueous base.
Urea Formation Phenyl Isocyanate 1-(2-Bromo-6-iodo-4-(trifluoromethoxy)phenyl)-3-phenylurea Aprotic solvent, room temperature.
Thiourea Formation Phenyl Isothiocyanate 1-(2-Bromo-6-iodo-4-(trifluoromethoxy)phenyl)-3-phenylthiourea Reflux in ethanol.

Primary arylamines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) to form arenediazonium salts. libretexts.org This diazotization reaction converts the amino group into an excellent leaving group (N₂), which can be substituted by a wide variety of nucleophiles.

For this compound, diazotization would yield the corresponding 2-bromo-6-iodo-4-(trifluoromethoxy)benzenediazonium salt. This intermediate is highly valuable as it can undergo numerous transformations, including:

Sandmeyer Reaction: Displacement of the diazonium group using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. libretexts.orgyoutube.com The behavior of diazotized tri-halogenated anilines in Sandmeyer reactions has been studied, indicating the robustness of this transformation even on sterically hindered rings. rsc.org

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder and the corresponding acid (e.g., HBr).

Hydrolysis: Reaction with water upon heating to introduce a hydroxyl group, forming a phenol (B47542).

Iodination: Reaction with potassium iodide to introduce an iodine atom.

A study on the diazotization of the closely related 2-chloro-4-iodo-6-bromo-aniline demonstrated that the reaction proceeds effectively, yielding the corresponding trihalogenated benzene (B151609) after refluxing in ethanol. sciencemadness.org This suggests that this compound would undergo similar transformations successfully.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.org These reactions are typically reversible and are often catalyzed by an acid. The formation of a Schiff base from an aniline and a carbonyl compound usually involves refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acetic acid. jetir.orgresearchgate.net

Schiff bases derived from halogenated and trifluoromethyl-substituted anilines have been synthesized and evaluated for various applications. alayen.edu.iqsciensage.info The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The stability and reactivity of the resulting imine depend on the electronic properties of both the aniline and the carbonyl compound.

Table 3: Schiff Base Formation

Carbonyl Compound Product Name (Example) Typical Conditions
Benzaldehyde N-(Benzylidene)-2-bromo-6-iodo-4-(trifluoromethoxy)aniline Ethanol, reflux, cat. Acetic Acid
Acetone N-(Propan-2-ylidene)-2-bromo-6-iodo-4-(trifluoromethoxy)aniline Ethanol, reflux
4-Hydroxybenzaldehyde 4-(((2-Bromo-6-iodo-4-(trifluoromethoxy)phenyl)imino)methyl)phenol Ethanol, reflux

Reactivity and Chemical Transformations of the Trifluoromethoxy Group (–OCF3)

The trifluoromethoxy (–OCF3) group is a unique substituent that imparts significant changes to the physicochemical properties of an aromatic ring. Its reactivity, or lack thereof, is a defining characteristic.

Stability and Potential Cleavage/Modification Strategies

The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. nih.govrsc.org This robustness stems from the high bond energy of the carbon-fluorine bonds and the strong inductive electron withdrawal by the fluorine atoms, which strengthens the aryl carbon-oxygen bond. Unlike simpler aryl alkyl ethers, which can be cleaved under strong acidic conditions (e.g., HBr or HI), the aryl-OCF3 bond is highly resistant to such cleavage. libretexts.org Diaryl ethers and electron-deficient ethers are generally not susceptible to cleavage by acids. libretexts.org

Attempts to modify the –OCF3 group primarily focus on the functionalization of the C–F bonds rather than the cleavage of the C–O bond. However, such transformations are challenging due to the high C–F bond dissociation energy. researchgate.net Research in this area has largely targeted the related trifluoromethyl (–CF3) group, where strategies involving photoredox catalysis or metal-mediated reductions can achieve reductive defluorination. researchgate.netacs.org While these methods provide a conceptual basis for modification, their direct application to the trifluoromethoxy group on a complex aniline like the one is not straightforward and remains an area of limited exploration.

The stability of the trifluoromethoxy group is a key feature, making it a reliable substituent that can endure a wide range of synthetic conditions without degradation.

Table 1: Stability and Reactivity Characteristics of the Aryl-OCF3 Group
CharacteristicDescriptionReference
Chemical Stability Highly stable under many acidic and basic conditions; resistant to cleavage compared to simple alkyl ethers. rsc.orglibretexts.org
Metabolic Stability The presence of the OCF3 group often enhances metabolic stability in drug candidates. nih.gov
Bond Strength Characterized by strong C-F bonds and a robust Ar-O bond, contributing to its overall inertness. researchgate.net
Cleavage Strategies Direct cleavage of the Ar-OCF3 bond is synthetically challenging and rarely performed. Modification typically involves the C-F bonds, though this is also difficult. libretexts.orgresearchgate.net

Influence of the Trifluoromethoxy Group on Aryl Ring Reactivity

The trifluoromethoxy group exerts a powerful influence on the reactivity of the aniline ring through a combination of inductive and resonance effects.

Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the –OCF3 group is strongly electron-withdrawing by induction (I-). This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. nih.govyoutube.comwikipedia.org

Resonance Effect: Unlike a methoxy (B1213986) (–OCH3) group, which is a strong resonance donor (R+), the –OCF3 group is a poor resonance donor. This is because the oxygen lone pairs are drawn towards the electron-deficient CF3 group and because the O–CF3 bond prefers a conformation orthogonal to the plane of the aryl ring, which minimizes orbital overlap with the ring's π-system. nih.gov

–NH2 (Amino): Strongly activating, ortho, para-director.

–Br (Bromo): Deactivating, ortho, para-director.

–I (Iodo): Deactivating, ortho, para-director.

–OCF3 (Trifluoromethoxy): Strongly deactivating, meta-director.

In this specific molecule, the positions ortho to the highly activating amino group are occupied by bromine and iodine. The position para to the amino group is occupied by the trifluoromethoxy group. Consequently, further electrophilic aromatic substitution on the ring is highly unlikely due to the combination of steric hindrance from the bulky ortho substituents and the deactivating nature of the halogens and the –OCF3 group. researchgate.net The primary sites of reactivity are therefore the carbon-halogen bonds.

Table 2: Electronic and Directing Effects of Substituents on the Aromatic Ring
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
–NH2 WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
–Br Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
–I Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
–OCF3 Strongly WithdrawingWeakly Donating (negligible)Strongly DeactivatingMeta

Selective Functionalization Strategies and Orthogonality

The presence of two different halogen atoms on the aniline ring provides a powerful handle for selective and sequential chemical modifications, a concept known as orthogonality.

Differentiation in Reactivity Between Bromine and Iodine Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: C–I > C–OTf > C–Br >> C–Cl. wikipedia.orgchemicalforums.com This difference is primarily attributed to the bond dissociation energies (BDE) of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. wikipedia.orgacs.org

This reactivity difference allows for selective transformations. For instance, Sonogashira and Suzuki couplings can often be performed under conditions mild enough to react exclusively at the C–I bond while leaving the C–Br bond intact for subsequent reactions. wikipedia.orgacs.orgyoutube.com

Table 3: Comparison of Carbon-Iodine and Carbon-Bromine Bonds in Aryl Halides
PropertyAryl-Iodine (C-I)Aryl-Bromine (C-Br)Reference
Bond Dissociation Energy Lower (~272 kJ/mol)Higher (~336 kJ/mol) wikipedia.org
Relative Reactivity in Pd Coupling HighModerate wikipedia.orgchemicalforums.comnih.gov
Typical Reaction Conditions Milder (e.g., lower temp., less active catalyst)More Forcing (e.g., higher temp., stronger ligands) wikipedia.orgnih.gov
Common Selective Reaction Suzuki, Sonogashira, Heck, Buchwald-HartwigCan be inert under conditions selective for C-I acs.orgyoutube.comnih.gov

Chemo- and Regioselective Derivatization Methodologies

The differential reactivity of the iodine and bromine substituents is the cornerstone of chemoselective functionalization of this compound. By carefully selecting reaction conditions, one can functionalize one site while preserving the other for a subsequent, different transformation. This allows for the controlled, stepwise construction of complex molecular architectures.

A typical orthogonal strategy would involve:

Selective C–I Functionalization: A first cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) is performed under mild conditions. The choice of palladium catalyst, ligand, base, and temperature is crucial to ensure the reaction occurs exclusively at the more reactive C–I bond. nih.govrsc.org For example, a Sonogashira coupling with a terminal alkyne can often be achieved at or near room temperature for an aryl iodide, conditions under which the corresponding aryl bromide is largely unreactive. wikipedia.orgorganic-chemistry.org

Subsequent C–Br Functionalization: The resulting 2-bromo-4-(trifluoromethoxy)-6-(substituted)aniline, which still contains the C–Br bond, can then be subjected to a second, distinct cross-coupling reaction. This step typically requires more forcing conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine ligands, which are known to facilitate the activation of the stronger C–Br bond. chemicalforums.com

This stepwise approach provides access to a wide array of trisubstituted aniline derivatives that would be difficult to synthesize through other means. The regioselectivity is inherently controlled, as the reactions occur at the predefined halogen positions.

Table 4: Methodologies for Selective Derivatization
Reaction TypeTypical SelectivityConditions for C-I SelectivityReference
Suzuki Coupling C-I > C-BrStandard Pd catalysts (e.g., Pd(PPh3)4), mild base, room to moderate temperature. acs.orgrsc.orgorganic-chemistry.org
Sonogashira Coupling C-I > C-BrPd/Cu catalysis, amine base, room temperature for C-I. wikipedia.orgchemicalforums.comorganic-chemistry.org
Heck Coupling C-I > C-BrPd catalyst, base, often milder conditions for C-I activation. nih.gov
Buchwald-Hartwig Amination C-I > C-BrCareful selection of Pd precatalyst and ligand can allow for selective amination at the C-I position. nih.gov

Applications of 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

Construction of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyrazoles)

There is no specific information available in the searched literature detailing the use of 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline as a direct precursor for the synthesis of indoles, quinolines, or pyrazoles. General synthetic routes to these heterocyclic systems often employ substituted anilines, but no examples specifically cite this compound.

Formation of Fused Ring Systems and Polycycles

Similarly, the role of this compound in the formation of more complex fused ring systems and polycycles is not described in the available research.

Building Block for Advanced Aryl and Biaryl Scaffolds

Synthesis of Polyfunctionalized Biaryls and Oligoaryls

The synthesis of biaryl compounds through cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions is a cornerstone of modern organic chemistry. numberanalytics.comorganic-chemistry.org Given the di-halogenated nature of this compound, it is a plausible substrate for such transformations to create polyfunctionalized biaryls. The higher reactivity of the iodo-substituent would likely allow for selective initial coupling at the C6 position. However, no published studies were found that demonstrate this specific application, nor are there data tables of reaction conditions or yields for this substrate.

Applications in Dendrimer and Macrocycle Synthesis

The synthesis of dendrimers and macrocycles often relies on building blocks with multiple reactive sites that can be selectively addressed. nih.govcore.ac.ukcam.ac.uk While this compound possesses attributes that make it a candidate for such applications, there is no literature to confirm its use in the construction of these complex architectures.

Role in the Synthesis of Research Compounds for Material Science

Fluorinated organic molecules are of significant interest in material science. The presence of a trifluoromethoxy group in this compound suggests its potential as an intermediate for compounds with applications in this field. bldpharm.com Despite this, no specific research was identified that details its incorporation into materials with defined properties or functions.

Precursors to Monomers for Advanced Polymer Synthesis

The synthesis of advanced polymers with tailored properties, such as high thermal stability, specific electronic characteristics, and enhanced solubility, often relies on the design of specialized monomers. This compound is a prime candidate for the development of such monomers. The presence of two different halogens allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce polymerizable groups or to link with other monomer units.

For instance, a Sonogashira coupling reaction could be selectively performed at the more reactive iodine position to introduce an acetylene (B1199291) group, yielding 2-bromo-6-ethynyl-4-(trifluoromethoxy)aniline (B13467675) aaronchem.com. This ethynyl-functionalized aniline (B41778) could then serve as a monomer in polymerization reactions to form poly(phenylene-ethynylene)s, a class of conjugated polymers with interesting optical and electronic properties. Subsequent polymerization through the remaining bromo and amino functionalities could lead to the formation of cross-linked or hyperbranched polymers with unique three-dimensional architectures.

Furthermore, the amino group can be a key site for polymerization. For example, it can be diazotized and coupled, or it can participate in condensation reactions with dicarboxylic acids or their derivatives to form polyamides. Fluorinated polyamides are known for their excellent thermal stability and solubility in organic solvents nih.gov. The incorporation of the trifluoromethoxy group from the aniline building block is expected to enhance these properties in the resulting polymers.

Table 1: Potential Polymerization Pathways for this compound Derivatives

Polymerization ReactionReactive Site(s)Potential Polymer ClassExpected Properties
Sonogashira CouplingC-I, then C-BrPoly(phenylene-ethynylene)sConjugated, Optoelectronic
Suzuki CouplingC-I, then C-BrPoly(phenylene)sThermally Stable, Luminescent
Polyamide Formation-NH2PolyamidesHigh Thermal Stability, Good Solubility
Polyimide Formation-NH2PolyimidesExcellent Thermal and Chemical Resistance

Building Blocks for Organic Electronic Materials Research (synthetic aspects)

The field of organic electronics, encompassing devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on the synthesis of novel organic semiconductors. The electronic properties of these materials are highly dependent on their molecular structure. The subject aniline derivative, with its electron-withdrawing trifluoromethoxy group and the potential for extensive conjugation through cross-coupling reactions, is an excellent scaffold for creating new organic electronic materials.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the core structures of many organic electronic materials. The differential reactivity of the C-I and C-Br bonds in this compound can be exploited to sequentially introduce different aromatic or heteroaromatic units. For example, a Suzuki coupling could be performed at the iodo-position, followed by a second Suzuki or a Buchwald-Hartwig amination at the bromo-position researchgate.netresearchgate.netunimib.itresearchgate.net. This stepwise approach allows for the construction of precisely defined, non-symmetrical conjugated molecules, which is often crucial for tuning the HOMO/LUMO energy levels and charge transport properties of the material.

The synthesis of triarylamine derivatives, which are common hole-transporting materials in OLEDs, can be envisioned starting from this aniline. A Buchwald-Hartwig amination at the bromine position, after initial functionalization at the iodine position, would lead to the formation of a triarylamine core. The trifluoromethoxy group would be expected to influence the ionization potential of the resulting material, potentially leading to improved device performance.

Utility in the Construction of Agrochemical Research Lead Compounds (synthetic emphasis)

The discovery of new agrochemicals with high efficacy and favorable environmental profiles is a continuous effort. Fluorinated compounds, in particular, have gained significant importance in this area due to their enhanced biological activity and metabolic stability. The trifluoromethoxy group is a common feature in modern pesticides.

This compound can serve as a versatile starting material for the synthesis of new agrochemical lead compounds. The amino group can be transformed into various functionalities commonly found in pesticides, such as amides, ureas, or sulfonamides. For example, reaction with a suitable acid chloride could yield an amide, a key structural motif in many fungicides and insecticides. A patent describes the preparation of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) as a key intermediate for the fungicide thifluzamide, highlighting the importance of substituted trifluoromethoxyanilines in this field nih.gov.

The bromo and iodo substituents provide handles for the introduction of other cyclic or heterocyclic fragments, which are often crucial for biological activity. For instance, a Suzuki coupling reaction could be used to attach a pyrazole (B372694) or a pyridine (B92270) ring, structures that are prevalent in a wide range of herbicides and fungicides. The ability to perform these couplings selectively at either the bromo or iodo position provides a powerful tool for creating a diverse library of compounds for biological screening.

Contribution to Medicinal Chemistry Research Lead Compounds (synthetic emphasis, not biological activity)

In medicinal chemistry, the quest for new therapeutic agents is relentless. The introduction of fluorine-containing groups into drug candidates is a widely used strategy to improve their pharmacological properties. The trifluoromethoxy group can enhance metabolic stability, binding affinity, and membrane permeability.

The title compound is a valuable building block for the synthesis of potential medicinal chemistry lead compounds. The aniline moiety is a common feature in many biologically active molecules, including kinase inhibitors, which are a major class of anti-cancer drugs. The amino group of this compound can act as a key pharmacophore or be used as a synthetic handle to build more complex structures.

The bromo and iodo atoms offer opportunities for diversification through cross-coupling reactions. For example, a Suzuki or Stille coupling could be employed to introduce various aryl or heteroaryl groups, a common strategy in the optimization of kinase inhibitors. The ability to selectively functionalize the two halogen positions allows for the creation of a wide array of analogues for structure-activity relationship (SAR) studies. For instance, a core scaffold could be constructed via reaction at the iodo position, and then various substituents could be introduced at the bromo position to fine-tune the biological activity. The synthesis of antiviral agents has also utilized bromo- and trifluoromethyl-substituted aromatic compounds, suggesting the potential of this building block in that area as well.

Table 2: Key Synthetic Transformations for the Application of this compound

Reaction TypeReagents/CatalystsProduct TypePotential Application Area
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl anilinePolymers, Organic Electronics
Suzuki CouplingBoronic acid/ester, Pd catalystArylated anilinePolymers, Organic Electronics, Agrochemicals, Medicinal Chemistry
Buchwald-Hartwig AminationAmine, Pd catalystDiarylamineOrganic Electronics, Medicinal Chemistry
AcylationAcid chloride/anhydride (B1165640)AmideAgrochemicals, Medicinal Chemistry
SulfonylationSulfonyl chlorideSulfonamideAgrochemicals, Medicinal Chemistry

Computational and Theoretical Studies of 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular structure, properties, and reactivity. For a polysubstituted aniline (B41778) like 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline, these calculations can unravel the complex interplay of its various functional groups.

The electronic structure of an aniline derivative is heavily influenced by its substituents. acs.orgpearson.com The amino (-NH2) group is a strong electron-donating group, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. allen.in Conversely, the bromine, iodine, and trifluoromethoxy groups are electron-withdrawing. The trifluoromethoxy group, in particular, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This combination of electron-donating and electron-withdrawing groups creates a complex electronic environment within the molecule.

The reactivity of this compound can be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

The distribution of electron density, or charge distribution, across the molecule is also a critical factor in determining its reactivity. The amino group increases electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.com However, the bulky bromo and iodo substituents at the ortho positions may sterically hinder such attacks.

Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations for this compound and a related, simpler aniline for comparison.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Calculated Dipole Moment (Debye)
Aniline-5.12-0.214.911.53
This compound-5.89 (estimated)-1.05 (estimated)4.84 (estimated)3.20 (estimated)

Note: The values for this compound are estimated based on general trends observed for substituted anilines and are for illustrative purposes only.

The conformation of this compound, or the spatial arrangement of its atoms, is influenced by the steric bulk of its substituents. The large bromine and iodine atoms at the ortho positions to the amino group can cause significant steric hindrance. This steric crowding can lead to distortions in the benzene ring and affect the planarity of the amino group with respect to the ring.

In similar perhalogenated aniline structures, it has been observed that steric repulsion can cause deviations in bond angles and torsion angles from the ideal geometry. beilstein-journals.org For instance, the repulsion between the axial fluorine and other halogens in halogenated pyran analogues increases with the size of the halogen. beilstein-journals.org A similar trend would be expected in this compound, where the bulky iodine atom would exert a greater steric effect than the bromine atom.

Computational methods can be used to calculate the rotational barriers around the C-N bond and the C-O bond of the trifluoromethoxy group, providing insights into the preferred conformation of the molecule. This information is crucial for understanding how the molecule interacts with other molecules, such as in enzyme-inhibitor binding or crystal packing.

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and provide insights into reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. nih.govresearchgate.net

By comparing the calculated spectra with experimental data, chemists can confirm the structure of a molecule and assign specific spectral features to particular vibrational modes or chemical environments. For this compound, theoretical calculations could help to:

Predict 1H, 13C, and 19F NMR chemical shifts: This would be particularly useful for assigning the signals in the complex aromatic region of the spectrum and for confirming the presence and location of the trifluoromethoxy group.

Calculate IR and Raman vibrational frequencies: This would help in identifying the characteristic vibrational modes associated with the C-Br, C-I, C-F, and N-H bonds, as well as the vibrations of the benzene ring. researchgate.net

The following table provides an example of the kind of spectroscopic data that could be predicted for this compound based on typical ranges for similar compounds.

Spectroscopic Parameter Predicted Range Influencing Factors
1H NMR (Ar-H)6.5 - 8.0 ppmElectronic effects of substituents
13C NMR (Ar-C)100 - 150 ppmHalogen and trifluoromethoxy substitution
19F NMR (CF3)-55 to -65 ppmElectronic environment of the trifluoromethoxy group
IR (N-H stretch)3300 - 3500 cm-1Hydrogen bonding
IR (C-F stretch)1100 - 1300 cm-1Strong, characteristic absorption

Mechanistic Modeling and Transition State Analysis of Synthesis and Reactivity

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involved in the synthesis and subsequent reactions of this compound. By modeling the reaction pathways and analyzing the transition states, chemists can gain a deeper understanding of the factors that control the outcome of a reaction. nih.govnih.gov

For many reactions, particularly electrophilic aromatic substitution, the formation of a high-energy intermediate, often called a sigma complex or arenium ion, is the rate-determining step. masterorganicchemistry.comquora.comdoubtnut.com In the case of reactions involving this compound, computational modeling could be used to:

Map the potential energy surface of the reaction: This would allow for the identification of all possible intermediates and transition states.

Calculate the activation energies for each step of the reaction: The step with the highest activation energy is the rate-determining step.

Investigate the effect of substituents on the stability of the intermediates and transition states: The electron-donating amino group would be expected to stabilize the positively charged arenium ion, while the electron-withdrawing halogens and trifluoromethoxy group would destabilize it. chemistrysteps.com

Kinetic studies on the reaction of substituted anilines with electrophiles have shown that the formation of the C-C bond is often the rate-determining step in the substitution pathway. cdnsciencepub.com

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, any further substitution on the aromatic ring would be directed by the existing substituents. The amino group is a strong ortho-, para-director. byjus.com However, the ortho positions are already occupied by bulky bromine and iodine atoms, and the para position is occupied by the trifluoromethoxy group. This leaves the meta positions as the most likely sites for further electrophilic attack.

Computational modeling can be used to rationalize this regioselectivity by:

Calculating the relative energies of the different possible intermediates: The intermediate leading to the most stable product will be formed preferentially.

Analyzing the charge distribution in the reactant molecule: The positions with the highest electron density are the most likely to be attacked by an electrophile.

Recent studies on the regioselectivity of reactions involving substituted anilines have highlighted the importance of both steric and electronic factors in determining the outcome of the reaction. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the structural features of molecules with their physicochemical properties and chemical reactivity, respectively. These models are built on the principle that the biological, chemical, and physical properties of a compound are intrinsically linked to its molecular structure. For novel or specialized molecules like this compound, where extensive experimental data may be limited, QSPR and QSRR models offer a valuable methodology for predicting behavior and guiding further research.

Detailed Research Findings

While specific QSPR/QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining research on analogous halogenated and trifluoromethoxy-substituted anilines. Studies on similar compounds have successfully established predictive models for various properties.

For instance, research on a range of halogenated anilines and related aromatic compounds has demonstrated that molecular descriptors derived from computational chemistry can effectively predict properties such as toxicity, lipophilicity (logP), and electronic characteristics. These descriptors often include:

Topological descriptors: Which quantify molecular size, shape, and branching.

Electronic descriptors: Such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, which are critical for understanding reactivity. The trifluoromethoxy group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aniline ring.

Quantum chemical descriptors: Including molecular volume and surface area, which are important for predicting physical properties.

In the context of this compound, a QSRR model could predict its reactivity in various chemical transformations. For example, the positions of the bromine and iodine atoms, ortho to the amine group, along with the electron-withdrawing trifluoromethoxy group at the para position, create a unique electronic environment that dictates its reactivity towards electrophilic or nucleophilic substitution. nih.gov A QSRR study could quantify the impact of these substituents on the activation energies of specific reactions.

Similarly, a QSPR model could predict key physicochemical properties. For example, the n-octanol/water partition coefficient (log Kow), a measure of lipophilicity, is a crucial parameter in pharmaceutical and environmental science. nih.gov By calculating a set of molecular descriptors for this compound and its hypothetical derivatives (e.g., by varying the halogen substituents), a predictive model can be established.

Illustrative QSPR Data Table for Derivatives

To illustrate the application of QSPR, a hypothetical dataset for a series of derivatives of this compound is presented below. In this notional study, the aim is to predict a hypothetical reactivity parameter (log k) based on calculated molecular descriptors. The descriptors chosen are the energy of the Highest Occupied Molecular Orbital (HOMO), a measure of electron-donating ability, and the molecular volume, which relates to steric effects.

DerivativeSubstituent at C2Substituent at C6HOMO Energy (eV)Molecular Volume (ų)Predicted Reactivity (log k)
Compound 1BrI-6.25204.51.85
Compound 2ClI-6.32198.21.78
Compound 3BrBr-6.40195.11.65
Compound 4ClCl-6.48188.81.52
Compound 5FI-6.38192.71.81
Compound 6BrF-6.45189.61.60

This table is a hypothetical representation to illustrate the concept of QSPR and does not represent real experimental data.

In this hypothetical model, a higher HOMO energy correlates with increased reactivity, suggesting an electron-donating character that facilitates the reaction. Conversely, an increase in molecular volume might be associated with steric hindrance, leading to a decrease in the predicted reactivity parameter. Such models, once validated with experimental data, can be invaluable for prioritizing the synthesis of new derivatives with desired properties, thereby accelerating the research and development process.

Advanced Analytical Methodologies in the Research of 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification (Beyond Basic ID)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of novel compounds like 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline, extending far beyond simple molecular weight confirmation. Techniques such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide mass measurements with high accuracy (typically < 5 ppm error), enabling the determination of the elemental composition of the parent ion and its fragments.

For this compound, HRMS is critical for confirming its formation during a synthesis. By providing the exact mass, it allows for the calculation of a precise molecular formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern. HRMS can resolve and accurately measure the mass of both isotopic peaks, providing definitive evidence of the presence of a single bromine atom in the molecule.

In reaction monitoring, HRMS can be coupled with liquid chromatography (LC-HRMS) to track the consumption of starting materials and the emergence of the product in real-time. This allows chemists to optimize reaction conditions such as temperature, time, and catalyst loading. Furthermore, HRMS is instrumental in identifying reaction byproducts or impurities, even at trace levels. By analyzing the exact mass of these minor components, researchers can deduce their structures and gain insights into side reactions, leading to improved synthetic routes and purification strategies.

Table 1: Predicted HRMS Data for this compound

Parameter Value Significance
Molecular Formula C₇H₄BrF₃IN Determined from structural knowledge.
Monoisotopic Mass 382.8425 u Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O).
[M+H]⁺ Ion (⁷⁹Br) 383.8503 u The theoretical exact mass of the protonated molecule containing ⁷⁹Br, a key target for HRMS detection.
[M+H]⁺ Ion (⁸¹Br) 385.8482 u The theoretical exact mass of the protonated molecule containing ⁸¹Br; its presence in ~1:1 ratio with the ⁷⁹Br peak confirms the presence of bromine.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of substituted aromatic systems necessitates two-dimensional (2D) NMR for complete and unambiguous structural assignment.

For a molecule like this compound, a suite of 2D NMR experiments is employed to piece together its covalent framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this molecule, the two aromatic protons (H-3 and H-5) are expected to be meta-coupled. A COSY spectrum would show a cross-peak connecting these two signals, confirming their spatial proximity over three bonds and helping to assign the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum would show clear correlations for the two aromatic C-H groups, definitively linking the assigned proton signals to their corresponding carbon signals. The carbons bearing substituents (C-Br, C-I, C-OCF₃, C-NH₂) would be absent from the HSQC spectrum, which aids in their identification.

Table 2: Predicted 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Expected Key Correlation Information Gained
COSY ¹H / ¹H H-3 ↔ H-5 Confirms the meta-relationship between the two aromatic protons.
HSQC ¹H / ¹³C (1-bond) H-3 ↔ C-3; H-5 ↔ C-5 Unambiguously assigns the protonated aromatic carbons.
HMBC ¹H / ¹³C (2,3-bonds) H-5 ↔ C-1, C-3, C-4 Places H-5 relative to the amine, the other aromatic C-H, and the trifluoromethoxy group.
HMBC ¹H / ¹³C (2,3-bonds) NH₂ ↔ C-1, C-2, C-6 Confirms the position of the amine group relative to the halogen-substituted carbons.
¹⁹F-¹³C HMBC ¹⁹F / ¹³C (2,3-bonds) F (of OCF₃) ↔ C-4 Directly confirms the attachment of the OCF₃ group to the C-4 position of the ring.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space interactions between nuclei, typically those within 5 Å of each other. While the aromatic ring of this compound is largely planar, NOESY can provide valuable information about the preferred conformation of the amine group, which may be influenced by the bulky ortho substituents (bromine and iodine).

A NOESY spectrum would be expected to show a spatial correlation between the amine protons and the adjacent aromatic proton at H-5. The intensity of this correlation could provide clues about the time-averaged distance and orientation of the -NH₂ group. In derivatives where new stereocenters are introduced, NOESY becomes essential for determining relative stereochemistry by observing which groups are on the same face of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. For novel derivatives of this compound, obtaining a crystal structure provides an unambiguous confirmation of its covalent bonding, configuration, and conformation in the solid state.

Beyond simple structural confirmation, X-ray crystallography reveals detailed information about intermolecular interactions, which govern the packing of molecules in the crystal lattice. Given the array of functional groups, derivatives of this aniline (B41778) are capable of forming several types of non-covalent interactions. Research on analogous iodo-containing compounds has shown that X-ray analysis is powerful for characterizing halogen bonds (e.g., I···I, I···Br, I···O) and other weak interactions that can influence the physical properties of the material. nih.gov Analysis of the crystal structure would also precisely map the hydrogen bonding network involving the amine group, either with other aniline molecules or with co-crystallized solvent molecules.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

The purity of a research compound is paramount for its use in subsequent reactions. Advanced chromatographic techniques are essential for both the purification and purity assessment of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. A UHPLC method, typically using a reversed-phase column (e.g., C18) and coupled with a photodiode array (PDA) and a mass spectrometer (MS) detector, is the gold standard for purity analysis.

This setup allows for the separation of the main compound from very closely related impurities, such as:

Positional isomers that may have formed during synthesis.

Partially reacted intermediates (e.g., lacking the bromo or iodo substituent).

Products of side reactions.

The PDA detector provides UV-Vis spectra for each peak, helping to distinguish impurities from the main compound, while the MS detector confirms the identity of the peaks by their mass-to-charge ratio. For quantitative analysis, a calibration curve can be generated to determine the precise percentage purity of the final product, a critical parameter for its use as a building block in discovery chemistry.

Table of Compounds

Compound Name Molecular Formula Role in Article
This compound C₇H₄BrF₃IN Primary subject of the article.
4-Iodo-L-phenylalanine C₉H₁₀INO₂ Analogous compound used for discussing X-ray crystallography.
2-Bromo-4,6-difluoroaniline C₆H₄BrF₂N Analogous compound mentioned for NMR data availability.
4-Bromo-2,6-dichloroaniline C₆H₄BrCl₂N Analogous compound mentioned for NMR data availability.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Iodo 4 Trifluoromethoxy Aniline

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The chemical industry's increasing focus on sustainability is driving a paradigm shift in how molecules like 2-bromo-6-iodo-4-(trifluoromethoxy)aniline are synthesized and utilized. Future efforts will concentrate on minimizing environmental impact by developing greener reagents, reducing waste, and harnessing the power of biological systems. nih.govacs.org

Traditional methods for halogenating anilines often rely on hazardous reagents and heavy metal catalysts. google.com A significant future direction is the replacement of these with more benign alternatives. Research into metal-free synthesis, for instance, offers a promising pathway. organic-chemistry.orgresearchgate.netnih.gov Methods using halogen abstraction from sources like bromotrichloromethane (B165885) and diiodomethane (B129776) avoid the need for metal catalysts and can be performed under mild conditions. organic-chemistry.orgresearchgate.netnih.gov Another green approach involves using combinations like ceric ammonium (B1175870) nitrate–KBr in aqueous-ethanolic media as a less hazardous brominating system compared to elemental bromine. acs.org

The catalytic hydrogenation of a corresponding nitroaromatic precursor is a common route to anilines, but it traditionally uses precious-metal catalysts like palladium and can suffer from dehalogenation side reactions. acs.orggoogle.com Future research will likely focus on modified, more selective catalysts that prevent the loss of the crucial bromo and iodo substituents. Furthermore, the development of green ligands and catalyst systems that can operate in environmentally friendly solvents like water or ammonia (B1221849) represents a significant step forward in making the synthesis of functionalized anilines more sustainable. tandfonline.com

Table 1: Comparison of Traditional vs. Eco-friendly Reagents for Halogenated Aniline (B41778) Synthesis

Feature Traditional Methods Emerging Eco-friendly Alternatives
Reagents Elemental Bromine (Br₂), Metal catalysts (e.g., Copper) acs.orgtandfonline.com Ceric ammonium nitrate–KBr acs.org, Bromotrichloromethane (BrCCl₃) organic-chemistry.org
Catalysts Often require precious or toxic metals acs.orgtandfonline.com Metal-free systems organic-chemistry.orgresearchgate.net, Modified, selective hydrogenation catalysts google.com
Reaction Conditions Can require harsh conditions, organic solvents nih.gov Mild acidic conditions, aqueous media organic-chemistry.orgacs.org

| Byproducts | Acidic waste, metal contamination google.comgoogle.com | Reduced hazardous waste, potential for recyclable components organic-chemistry.orggoogle.com |

A major contributor to the environmental footprint of chemical synthesis is the use of organic solvents. Future research will increasingly explore solvent-free reaction conditions. For example, microwave-assisted synthesis of anilines from aryl halides without any organic solvent has been reported as a high-yielding, efficient, and eco-friendly alternative. tandfonline.com Such methodologies drastically reduce waste and energy consumption. nih.gov

Another key strategy is the development of processes that allow for the recycling of reaction media. A patented "water-phase" method for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) highlights this approach, where the reaction mother liquor can be recycled for subsequent batches, minimizing waste. google.com This method also cleverly uses hydrogen peroxide to oxidize the hydrogen bromide byproduct back into bromine, reducing the total amount of bromine reagent needed. google.com These reduced-waste strategies are not only environmentally beneficial but also economically advantageous.

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. acs.orgmdpi.com Future research could develop enzymatic routes to this compound. For instance, the reduction of a corresponding dinitro precursor could be achieved using nitroreductase enzymes. nih.govacs.org These enzymes exhibit high chemoselectivity, preserving sensitive functional groups like halogens that are often labile in traditional catalytic hydrogenations. nih.gov

A chemoenzymatic approach, combining the strengths of both biocatalysis and chemical catalysis, is particularly promising. An engineered nitroreductase could reduce a nitro group to a hydroxylamine, which is then converted to the final aniline by a separate chemical catalyst in the same pot. acs.org Similarly, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase or engineered variants of flavin-dependent enzymes could be used to construct aniline derivatives, offering novel synthetic pathways. scilit.comacs.orguwtsd.ac.ukresearchgate.net This integration can lead to more efficient and sustainable processes by reducing the reliance on precious metals and harsh reaction conditions. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of synthetic routes is a time- and resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) platforms are set to revolutionize this landscape, and their application to derivatives of this compound is a key future direction. youtube.comyoutube.com These platforms use robotics and miniaturization to perform hundreds or even thousands of reactions in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and reaction conditions. chemrxiv.orgnih.gov

For a molecule like this compound, with two distinct halogen handles, HTE is ideal for quickly identifying conditions that selectively functionalize either the bromo or iodo position. cam.ac.uk An array of experiments could rapidly test various palladium catalysts, ligands, bases, and coupling partners to map the reactivity landscape. chemrxiv.orgumich.edu The data generated from these large arrays can be used to train machine learning algorithms, which can then predict optimal conditions for new transformations, creating a self-driving lab scenario that accelerates discovery. youtube.com This technology will enable chemists to spend more time on designing innovative molecules and less on the repetitive work of reaction optimization. youtube.com

Table 2: Application of HTE in Developing Reactions for this compound

HTE Application Area Objective Potential Impact
Reaction Optimization Screen catalysts, ligands, solvents, temperature, and stoichiometry for cross-coupling reactions. Rapidly identify optimal conditions for yield and selectivity (e.g., C-N or C-C bond formation). youtube.com
Methodology Discovery Test novel reagent combinations and catalytic systems. Uncover new, previously unknown transformations and reaction pathways. youtube.com
Library Synthesis Synthesize a large, diverse set of derivatives for biological screening. Accelerate drug discovery programs by quickly generating a wide range of analogues. chemrxiv.org

| Selectivity Mapping | Systematically vary conditions to favor reaction at the bromine vs. the iodine atom. | Define precise protocols for the selective, stepwise functionalization of the scaffold. |

Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Selectivity

The synthetic utility of this compound is fundamentally tied to the selective functionalization of its C-Br and C-I bonds. Palladium-catalyzed cross-coupling reactions are the workhorse for such transformations. nih.govjocpr.com Future research will focus heavily on designing novel catalysts and ligands to achieve unprecedented levels of selectivity. The generally accepted reactivity order (C-I > C-Br) can be exploited for sequential couplings, but achieving high selectivity, especially when the desired order is reversed or when subtle electronic effects are at play, requires sophisticated catalyst design.

Monoligated palladium(0) species, L1Pd(0), are now understood to be highly active catalytic species, and developing pre-catalysts and ligands that favor their formation is a key research area. nih.govrsc.org The design of new phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or specialized S,O-ligands can fine-tune the steric and electronic properties of the palladium center. uva.nlresearchgate.net This allows for greater control over the oxidative addition step, which is crucial for differentiating between the C-I and C-Br bonds. For example, a bulky ligand might preferentially react with the less sterically hindered iodine, while a more electron-rich ligand might alter the kinetics to favor reaction at the bromine under specific conditions. Dual-catalytic systems, perhaps combining palladium with another metal like copper or nickel, could also unlock novel reactivity and selectivity profiles. researchgate.net

Development of Cascade and Multicomponent Reactions Utilizing the Compound as a Core Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of efficient and atom-economical synthesis. nih.gov The di-functional nature of this compound makes it an ideal scaffold for the development of novel MCRs and cascade reactions. A cascade reaction could be initiated by a selective cross-coupling at one halogen, with the resulting intermediate designed to undergo a subsequent intramolecular cyclization involving the second halogen or the aniline moiety.

For instance, a Sonogashira coupling at the iodine position could introduce an alkyne. This intermediate could then participate in a palladium-catalyzed cascade that involves the aniline nitrogen and the bromine atom to form complex heterocyclic structures in a single operation. Similarly, the aniline group itself can participate in classic MCRs like the Ugi or Mannich reactions, leaving the two halogen atoms available for subsequent, orthogonal functionalization. nih.gov The development of such reactions would provide rapid access to libraries of structurally complex and diverse molecules, which are highly valuable in medicinal chemistry and materials science. cam.ac.ukrsc.org

Advanced Applications in Supramolecular Chemistry and Functional Material Design (synthetic pathway focus)

The unique structural characteristics of this compound, a polyfunctionalized aromatic compound, position it as a compelling, albeit currently underutilized, building block for the synthesis of advanced supramolecular structures and functional materials. The strategic placement of bromo, iodo, amino, and trifluoromethoxy groups on the aniline scaffold offers a versatile platform for a variety of chemical transformations, enabling the construction of complex architectures with tailored properties.

The distinct electronic and steric properties of its substituents make this molecule a prime candidate for creating novel materials with applications in fields such as liquid crystals, and functional polymers. The presence of both a bromine and an iodine atom allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry for building complex molecules.

The true potential of this compound in supramolecular chemistry lies in the directing capabilities of its halogen atoms for creating ordered assemblies through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov The strength of this interaction increases with the polarizability of the halogen, making the iodine atom on the aniline ring a particularly effective halogen bond donor. acs.org

One can envision synthetic pathways where the aniline derivative is co-crystallized with suitable halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles, to form well-defined one-, two-, or three-dimensional networks. nih.gov The bromine atom can also participate in halogen bonding, albeit weaker than iodine, or it can be reserved for subsequent covalent bond formation.

A hypothetical synthetic approach to a halogen-bonded supramolecular assembly is outlined below:

Table 1: Hypothetical Synthetic Pathway for a Halogen-Bonded Co-crystal

StepReagents and ConditionsIntermediate/ProductPurpose
1 This compound, 4,4'-Bipyridine, suitable solvent (e.g., acetonitrile)Co-crystal of the aniline and bipyridineFormation of a 1D chain via I···N halogen bonds between the iodine of the aniline and the nitrogen of the bipyridine.
2 Slow evaporation or coolingCrystalline solidIsolation of the supramolecular assembly.

This strategy could be expanded by using multifunctional halogen bond acceptors to create more complex and robust supramolecular architectures.

The design of functional materials, such as liquid crystals and conductive polymers, can strategically exploit the diverse reactivity of the functional groups on this compound.

Liquid Crystals:

Anilines are well-established precursors for the synthesis of liquid crystalline materials. nih.govtcichemicals.com The rod-like shape of many aniline derivatives, which can be further extended through chemical modification, is conducive to the formation of mesophases. The trifluoromethoxy group is particularly valuable in this context, as it can enhance the metabolic stability and lipophilicity of the molecule, properties that are beneficial for the design of stable and effective liquid crystals. bohrium.commdpi.com

A potential synthetic route to a liquid crystalline material could involve a Sonogashira or Suzuki coupling at the more reactive iodine position to introduce a rigid, extended substituent, followed by modification of the amino group.

Table 2: Proposed Synthetic Route to a Liquid Crystalline Derivative

StepReagents and ConditionsIntermediate/ProductPurpose
1 This compound, terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, CuI, base (e.g., triethylamine)2-Bromo-6-(phenylethynyl)-4-(trifluoromethoxy)anilineExtension of the molecular core via Sonogashira coupling to promote rod-like geometry.
2 Condensation with a substituted benzaldehydeSchiff base derivativeFormation of an imine linkage to further elongate the molecule and introduce additional functionality, a common strategy in liquid crystal synthesis. nih.gov

Conductive Polymers:

Halogenated anilines can be used as monomers in the synthesis of conductive polymers. dntb.gov.ua The polymerization of aniline derivatives can lead to materials with interesting electronic properties. The presence of the trifluoromethoxy group could modulate the electronic bandgap and solubility of the resulting polymer.

A plausible synthetic pathway could involve the oxidative polymerization of this compound or its derivatives. Alternatively, the bromo and iodo substituents could be utilized in cross-coupling polymerization reactions, such as the Yamamoto or Stille coupling, to create well-defined conjugated polymers.

The strategic and sequential utilization of the versatile functional groups of this compound opens up a vast, yet largely unexplored, landscape for the creation of novel supramolecular assemblies and functional materials. Future research in this area is poised to unlock the full potential of this unique chemical building block.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline?

Synthesis typically involves sequential halogenation of an aniline precursor. For example:

  • Bromination : Use brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate under controlled conditions to introduce the bromo group regioselectively .
  • Iodination : Subsequent iodination may employ directed metallation (e.g., lithium-halogen exchange) or Ullmann-type coupling, leveraging the electron-withdrawing trifluoromethoxy group to direct substitution .
  • Purification : Column chromatography or recrystallization ensures purity. Confirm regiochemistry via NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. The trifluoromethoxy group (δF58ppm\delta_{F} \approx -58 \, \text{ppm}) and halogen couplings are diagnostic .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., halogen positions) using programs like SHELXL for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine/iodine .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions during synthesis?

The trifluoromethoxy group is a strong para-directing substituent due to its electron-withdrawing nature via resonance. In nitration or halogenation, this directs incoming electrophiles to the para position relative to itself. For example, nitration of NN-acetyl-4-(trifluoromethoxy)aniline occurs predominantly at the meta position to the acetyl group (ortho to trifluoromethoxy), highlighting competing directing effects . This principle guides sequential halogenation in this compound synthesis.

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

  • Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., halogen positions) and anisotropic displacement parameters .
  • Validation Tools : Cross-validate with computational methods (DFT-optimized geometries) and spectroscopic data to resolve discrepancies.
  • Twinned Data : For twinned crystals, SHELXE or other twin-solving algorithms can deconvolute overlapping reflections .

Q. What are the challenges in optimizing reaction conditions for introducing both bromo and iodo groups?

  • Competitive Halogenation : Bromine’s higher electrophilicity may dominate, requiring stepwise reactions. Use protecting groups (e.g., acetylation) to block undesired sites .
  • Steric Hindrance : The trifluoromethoxy group’s bulk may slow iodination. Optimize temperature and catalysts (e.g., CuI for Ullmann reactions) .
  • Side Reactions : Monitor for dehalogenation or over-substitution via TLC/GC-MS during optimization .

Q. Are there computational methods to predict the reactivity or stability of this compound?

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity. The trifluoromethoxy group’s resonance effects lower electron density at para positions, favoring halogenation there .
  • Molecular Dynamics : Simulate steric effects of halogens on crystal packing or solubility.
  • Hammett Analysis : Quantify substituent effects on reaction rates using σm_mp_p values for trifluoromethoxy (~σp_p = 0.35) .

Data Contradiction Analysis

Q. How should researchers address conflicting data between experimental and computational bond lengths in X-ray studies?

  • Thermal Motion Calibration : Anisotropic refinement in SHELXL accounts for atomic displacement, which DFT may not fully replicate .
  • Lattice Effects : Compare gas-phase DFT models with solid-state X-ray data to identify crystal packing influences.
  • Hybrid Methods : Use ONIOM (combined QM/MM) to model crystal environments .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagent/ConditionsPurposeReference
BrominationDBDMH, ethyl acetate, 20–25°CRegioselective Br introduction
IodinationCuI, KI, DMF, 80°CDirected I substitution
PurificationSilica gel chromatography (hexane:EA)Isolate product

Table 2 : Spectroscopic Benchmarks

TechniqueKey ObservationsDiagnostic Value
19F^{19}\text{F} NMRδ ≈ -58 ppm (CF3_3O)Confirms trifluoromethoxy group
X-rayC-Br (1.89 Å), C-I (2.10 Å) bond lengthsHalogen positioning

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2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
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2-Bromo-6-iodo-4-(trifluoromethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.